molecular formula C21H21N3O6 B1198536 4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

Cat. No. B1198536
M. Wt: 411.4 g/mol
InChI Key: PSNFIVWDVFPSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

  • The compound has been studied for its interactions with various enzymes, including Cytochrome P450, in the context of antidepressant metabolism. This highlights its relevance in pharmacokinetics and drug metabolism studies (Hvenegaard et al., 2012).

Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis and reactions of related compounds, which is crucial for understanding the chemical properties and potential derivatives of this compound (Krutošíková et al., 2001).

Development of Hybrid Compounds

  • Studies have synthesized hybrid systems containing pharmacophoric fragments of this compound, which is significant in medicinal chemistry for developing new therapeutic agents (Ivanova et al., 2019).

Antibacterial Activities

  • Research has explored the antibacterial activities of compounds structurally similar to 4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester, which is essential for discovering new antibiotics (Hayakawa et al., 1984).

Na+/H+ Antiporter Inhibition

  • The compound's analogs have been investigated for their role as Na+/H+ antiporter inhibitors, indicating potential therapeutic applications in conditions like myocardial infarction (Baumgarth et al., 1997).

Alzheimers Disease Treatment

  • Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents in treating Alzheimer’s disease, showcasing the relevance in neuropharmacology (Hussain et al., 2016).

properties

Product Name

4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H21N3O6/c1-29-21(28)14-4-6-15(7-5-14)24-18(25)13-16(19(24)26)22-8-10-23(11-9-22)20(27)17-3-2-12-30-17/h2-7,12,16H,8-11,13H2,1H3

InChI Key

PSNFIVWDVFPSSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
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4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

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